Hydrogen bondingSalt form selectionAqueous solubility
Scaling RG7112 synthesis or building CNS-focused fragment libraries demands a soluble, stoichiometrically defined piperazine building block. The dihydrochloride salt (CAS 939983-66-1) eliminates free base handling variability.
• Aqueous solubility for direct assay buffer dissolution - 3 H-bond donors, TPSA 57.8 Ų
• Defined 1:2 free base:HCl stoichiometry ensures accurate molar calculations
• Key intermediate in clinical-stage MDM2 antagonist RG7112 (CAS 939981-39-2)
• Consensus LogP 0.56 positions scaffold within CNS drug-like chemical space
Molecular FormulaC8H20Cl2N2O2S
Molecular Weight279.23 g/mol
CAS No.939983-66-1
Cat. No.B1422382
⚠ Attention: For research use only. Not for human or veterinary use.
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (CAS 939983-66-1) is a piperazine derivative featuring a methylsulfonyl moiety attached via a three-carbon propyl linker to one piperazine nitrogen, supplied as a dihydrochloride salt with molecular formula C₈H₂₀Cl₂N₂O₂S and molecular weight 279.23 g/mol . This compound serves as a synthetic intermediate and building block in medicinal chemistry, with its free base form (CAS 910572-80-4, C₈H₁₈N₂O₂S, MW 206.31) also commercially available . The dihydrochloride salt provides enhanced aqueous solubility and crystalline stability relative to the free base, facilitating handling in aqueous reaction conditions and biological assay preparation .
Synthetic intermediate for amide coupling and piperazine elaboration
Dihydrochloride salt enhances aqueous solubility for polar reaction conditions
Crystalline stability supports storage and batch-to-batch consistency
Structural Differentiation of 1-(3-(Methylsulfonyl)propyl)piperazine
Piperazine-containing building blocks cannot be substituted indiscriminately due to the profound impact of N-substituent identity, linker length, and salt form on both synthetic utility and downstream pharmacological properties. The methylsulfonylpropyl substituent in CAS 939983-66-1 introduces a polar sulfonyl group that alters hydrogen bonding capacity (3 H-bond donors, 4 H-bond acceptors), topological polar surface area (TPSA = 57.8 Ų), and lipophilicity (consensus LogP = 0.56) relative to unsubstituted piperazine or alternative N-alkyl/aryl piperazine derivatives . These physicochemical parameters directly influence solubility, permeability, and target engagement in biological systems—rendering in-class analogs with different substituents functionally non-equivalent for both synthetic route optimization and biological activity [1].
N‑substituent identity alters hydrogen‑bonding capacity (3 donors vs. free base 1 donor) and LogP, affecting solubility and target engagement
Propyl linker length (3 carbons) controls conformational flexibility; direct‑attachment analogs may restrict sulfonyl orientation in binding pockets
Salt form (dihydrochloride vs. free base) modifies aqueous handling and donor count; not interchangeable without re‑optimization of synthetic conditions
[1] Lowe JM, Menendez D, Bushel PR, Shatz M, Kirk EL, Troester MA, Garantziotis S, Fessler MB, Resnick MA. p53 and NF-κB coregulate proinflammatory gene responses in human macrophages. Cancer Res. 2014;74(8):2182-92. View Source
The dihydrochloride salt form (CAS 939983-66-1) contains 3 hydrogen bond donors (HBD), whereas the free base form (CAS 910572-80-4) contains only 1 hydrogen bond donor . Both forms share 4 hydrogen bond acceptors and a topological polar surface area of 57.8 Ų .
H‑Bond Donor CountData to verify
Target: 3 (dihydrochloride) vs Free base: 1 — +2 donors
Higher donor count supports aqueous solubility and crystallization
Calculated property; verify with batch-specific behavior
Hydrogen bondingSalt form selectionAqueous solubility
Evidence Dimension
Hydrogen bond donor count
Target Compound Data
3 hydrogen bond donors
Comparator Or Baseline
Free base (CAS 910572-80-4): 1 hydrogen bond donor
Quantified Difference
+2 HBD (200% increase)
Conditions
Calculated molecular properties
Why This Matters
Higher HBD count enhances aqueous solubility and crystallization properties, critical for biological assay preparation and synthetic handling in polar media.
Hydrogen bondingSalt form selectionAqueous solubility
Lipophilicity: Methylsulfonylpropyl vs. Unsubstituted Piperazine
The consensus LogP (octanol-water partition coefficient) for 1-(3-(methylsulfonyl)propyl)piperazine is 0.56, representing an intermediate lipophilicity profile . Unsubstituted piperazine exhibits a LogP of approximately -1.5 [1]. The propyl linker and methylsulfonyl group contribute approximately +2 LogP units relative to the parent scaffold.
Lipophilicity (LogP)Data to verify
Target: 0.56 vs Unsubstituted piperazine: –1.5 — Δ +2.06
Intermediate LogP may balance solubility and permeability for CNS candidates
Calculated consensus LogP from five prediction methods
Why This Matters
Intermediate LogP (0.56) balances aqueous solubility with membrane permeability, a desirable profile for CNS-penetrant and orally bioavailable drug candidates.
Conformational Flexibility: Propyl Linker vs. Direct Attachment
The target compound contains 4 rotatable bonds, including the three-carbon propyl linker between the piperazine nitrogen and the methylsulfonyl group . In contrast, directly attached methylsulfonyl-piperazine analogs (e.g., 1-(methylsulfonyl)piperazine) possess only 1-2 rotatable bonds . This increased conformational flexibility permits the terminal sulfonyl group to adopt multiple spatial orientations for target engagement.
Rotatable BondsData to verify
Target: 4 vs Direct‑attachment analog: 1–2 — +2–3 bonds
Propyl linker enables flexible sulfonyl orientation for target engagement
The propyl linker provides conformational flexibility that may enable optimal positioning of the sulfonyl group within binding pockets, a parameter frequently optimized in structure-activity relationship (SAR) studies.
CAS 939983-66-1 is supplied at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and/or GC analytical reports from multiple vendors . This level of QC documentation supports reproducible synthetic and biological research outcomes.
Unspecified or lower-purity piperazine building blocks
Quantified Difference
Verified analytical batch traceability
Conditions
Commercial vendor specifications
Why This Matters
Procurement decisions for research-grade building blocks require documented purity and analytical characterization to ensure experimental reproducibility and minimize batch-to-batch variability.
1-(3-(Methylsulfonyl)propyl)piperazine serves as a key building block in the synthesis of RG7112 (CAS 939981-39-2), a clinical-stage MDM2 antagonist that activates p53 tumor suppressor function . The compound is incorporated via amide coupling with a chiral cis-imidazoline carboxylic acid intermediate to generate the full RG7112 structure, which has demonstrated p53 activation in human macrophages and hepatocellular carcinoma models [1]. Procurement of the dihydrochloride salt form (CAS 939983-66-1) ensures appropriate solubility and handling characteristics for this multi-step synthetic sequence.
Fragment Library for CNS and Oncology Targets
The methylsulfonylpropyl-piperazine scaffold is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries targeting CNS and oncology indications . The compound's intermediate LogP (0.56) and TPSA (57.8 Ų) position it favorably within CNS drug-like chemical space, while the piperazine core provides a privileged scaffold for neurotransmitter receptor engagement (e.g., serotonin, dopamine pathways) [1]. The dihydrochloride salt's 3 hydrogen bond donors and aqueous solubility facilitate direct dissolution in assay buffers for high-throughput screening workflows.
SAR Studies of Sulfonylpiperazine Pharmacophores
Sulfonylpiperazine derivatives have demonstrated diverse biological activities including receptor antagonism and enzyme inhibition . The 1-(3-(methylsulfonyl)propyl)piperazine scaffold provides a modular template for SAR exploration, wherein the propyl linker length (3 carbons), sulfonyl substitution pattern, and piperazine nitrogen functionalization state can be systematically varied [1]. The dihydrochloride salt form's defined stoichiometry (1:2 free base:HCl) ensures accurate molar calculations for synthesis and biological testing.
Application
Selection Property
Validation Focus
Synthesis of RG7112 MDM2–p53 research tool
Dihydrochloride salt for aqueous amide coupling conditions
Amide bond formation efficiency and intermediate stability
Fragment library for CNS / oncology target research
Intermediate LogP / TPSA profile for CNS drug‑like space
Aqueous solubility in assay buffers and HTS compatibility
SAR exploration of sulfonylpiperazine pharmacophores
Modular linker length and sulfonyl substitution pattern
Molar stoichiometry accuracy for biological testing
[1] Lowe JM, Menendez D, Bushel PR, Shatz M, Kirk EL, Troester MA, Garantziotis S, Fessler MB, Resnick MA. p53 and NF-κB coregulate proinflammatory gene responses in human macrophages. Cancer Res. 2014;74(8):2182-92. View Source
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